molecular formula C12H16N2O2 B5735952 2-(3-METHYLBUTANAMIDO)BENZAMIDE

2-(3-METHYLBUTANAMIDO)BENZAMIDE

Cat. No.: B5735952
M. Wt: 220.27 g/mol
InChI Key: HGJXDNDUGDVIEY-UHFFFAOYSA-N
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Description

2-(3-Methylbutanamido)benzamide is a benzamide derivative featuring a 3-methylbutanamido substituent at the ortho position of the benzene ring. Its molecular formula is C₁₂H₁₆N₂O₂ (molecular weight: 220.27 g/mol). The compound consists of a benzamide core (C₆H₅CONH₂) with an additional 3-methylbutanamide group (-NHCO(CH₂)₂CH(CH₃)) at the 2-position. This structural motif introduces steric bulk and lipophilicity due to the branched alkyl chain, which may influence solubility, reactivity, and biological interactions .

For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized using 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, followed by spectroscopic confirmation .

Properties

IUPAC Name

2-(3-methylbutanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8(2)7-11(15)14-10-6-4-3-5-9(10)12(13)16/h3-6,8H,7H2,1-2H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJXDNDUGDVIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbutanamido)benzamide typically involves the condensation of benzoic acid derivatives with amine derivatives. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The process may also utilize various catalysts to enhance the reaction efficiency and yield. The use of ultrasonic irradiation and green solid acid catalysts is gaining popularity due to their environmental benefits and high efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutanamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated benzamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Methylbutanamido)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby exerting its biological effects. For instance, benzamide derivatives are known to inhibit serine proteases and other enzymes involved in inflammatory and infectious processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-(3-methylbutanamido)benzamide with structurally related benzamide derivatives:

Compound Name Substituent Position Functional Group(s) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR) Applications/Notes
This compound 2 3-Methylbutanamido C₁₂H₁₆N₂O₂ 220.27 Not reported (inferred δ 1.0–1.2 for CH₃) Potential drug conjugate scaffold
3-(Isobutyrylamino)benzamide () 3 Isobutyrylamino C₁₁H₁₄N₂O₂ 206.24 δ 1.0–1.2 (m, CH(CH₃)₂) Sulfonamide derivatives for medicinal use
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3 Hydroxy, dimethyl, methylbenzamide C₁₂H₁₇NO₂ 207.27 δ 1.4 (s, C(CH₃)₂), δ 4.3 (s, OH) Metal-catalyzed C–H bond functionalization
2-[(Chloroacetyl)amino]-N-(3-methylphenyl)benzamide () 2 Chloroacetyl, methylphenyl C₁₆H₁₅ClN₂O₂ 314.76 δ 4.0 (s, CH₂Cl), δ 7.5–8.2 (aromatic) Reactive intermediate for heterocycles
3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide () 3,5 Oxadiazole, fluorophenyl, sulfonamide C₃₄H₃₄FN₇O₄S 671.74 Complex aromatic and chiral signals Kinase inhibition (hypothetical)

Key Differences and Implications

Substituent Position: Ortho vs. Meta Substitution: The ortho-substituted this compound may exhibit steric hindrance, affecting its reactivity compared to meta-substituted analogs like 3-(isobutyrylamino)benzamide. Ortho derivatives often show reduced rotational freedom and altered electronic effects .

Reactivity: Chloroacetyl () and sulfonamide () groups introduce electrophilic or hydrogen-bonding capabilities, expanding applications in medicinal chemistry .

Biological and Catalytic Activity: ’s N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a property absent in the target compound .

Research Findings and Gaps

  • Spectroscopic Characterization : NMR data for analogs (e.g., δ 1.4 for C(CH₃)₂ in ) provide benchmarks for verifying the target compound’s structure .
  • Synthetic Utility : The chloroacetyl derivative () demonstrates reactivity toward nucleophiles, a trait that could be leveraged for further functionalization of the target compound .
  • Biological Potential: While reports inactivity for a benzamide with an indole substituent, the target compound’s branched alkyl chain may confer unique pharmacokinetic properties requiring further study .

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